7-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine
Description
7-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core substituted with a bromine atom at position 7 and a difluoromethyl group at position 3. This structural motif is part of a broader class of 1,2,4-triazolo[4,3-a]pyridine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antifungal properties and modulation of metabotropic glutamate receptors (mGluRs) .
Properties
IUPAC Name |
7-bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2N3/c8-4-1-2-13-5(3-4)11-12-7(13)6(9)10/h1-3,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZVNVDFNKNKMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(F)F)C=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach involves the use of 2-aminopyridines and nitriles as starting materials, which undergo cyclization in the presence of catalysts like copper oxide-zinc oxide/alumina-titania (CuOx-ZnO/Al2O3-TiO2) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound serves as a crucial scaffold for developing therapeutic agents. Its structural attributes facilitate interactions with specific molecular targets, including enzymes and receptors. Research indicates that it can act as an inhibitor for various biological pathways, making it valuable in drug discovery efforts aimed at treating diseases such as cancer and other metabolic disorders.
Key Findings:
- Enzyme Inhibition: Studies have shown that derivatives of 7-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine exhibit significant inhibitory activity against specific enzymes involved in disease mechanisms.
- Receptor Modulation: The compound's ability to modulate receptor activity suggests potential uses in therapeutic contexts where receptor signaling plays a critical role.
Material Science
In material science, 7-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine is explored for its applications in the design of advanced materials such as organic light-emitting diodes (OLEDs). The compound's electronic properties make it suitable for use in phosphorescent materials.
Applications:
- OLED Development: The compound’s unique electronic structure allows for efficient light emission when incorporated into OLEDs, enhancing their performance and energy efficiency.
Biological Studies
The compound is utilized in biological research to study molecular interactions and biological pathways. Its distinct chemical properties enable researchers to investigate various biological processes and mechanisms at the molecular level.
Research Applications:
- Pathway Analysis: The compound aids in elucidating complex biological pathways by serving as a probe to understand interactions between proteins and other biomolecules.
Mechanism of Action
The mechanism of action of 7-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and difluoromethyl groups contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating its targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 7-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine with key analogs, highlighting substituent effects, applications, and research findings:
Key Observations:
Substituent Effects on Bioactivity: Chloro and Trifluoromethyl Groups: These electron-withdrawing substituents enhance antifungal activity in triazolo derivatives, as demonstrated in SAR studies using DFT calculations . The trifluoromethyl analog is also linked to mGluR2 receptor modulation, suggesting substituent-dependent dual functionality .
Physicochemical Properties: Molecular weight and lipophilicity increase with bulkier substituents (e.g., 2-chlorophenyl in ), which may reduce solubility but improve membrane permeability .
Therapeutic Applications: Antifungal Activity: Chloro and hydrazone-containing derivatives exhibit in vivo efficacy against Botrytis cinerea and Fusarium oxysporum at 100 μg/mL, suggesting that the difluoromethyl analog could share similar mechanisms .
Biological Activity
7-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 7-bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- Molecular Formula : C7H4BrF2N3
- Molecular Weight : 248.031 g/mol
The biological activity of 7-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine is attributed to its interaction with various molecular targets. The compound's bromine and difluoromethyl groups enhance its binding affinity to enzymes and receptors, enabling it to modulate biological pathways effectively. This modulation can lead to inhibition or activation of specific targets, resulting in diverse biological effects such as antimicrobial and anticancer activities .
Antimicrobial Activity
Research indicates that compounds similar to 7-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to possess antifungal activity with minimum inhibitory concentrations (MICs) effective against various pathogens . The structural features of this compound suggest potential efficacy against both bacterial and fungal strains.
Anticancer Potential
The compound's ability to inhibit specific kinases has been investigated in the context of cancer therapeutics. For example, inhibitors targeting the PKMYT1 kinase have shown promise in selectively modulating cancer cell proliferation . The unique structure of 7-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine may provide a scaffold for developing novel anticancer agents.
Case Studies
- Inhibition Studies : A study demonstrated that derivatives of triazolo compounds could effectively inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis linked to cancer cell proliferation. The findings suggest that modifications in the triazole structure can enhance inhibitory potency .
- In Vitro Assays : In vitro assays have confirmed the compound's activity against various cancer cell lines. These assays typically measure cell viability and proliferation in response to treatment with the compound .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | Moderate antibacterial | Inhibits bacterial cell wall synthesis |
| 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine | Antifungal | Disrupts fungal cell membrane integrity |
| 6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione | High antifungal | Inhibits ergosterol biosynthesis |
Q & A
Q. What are the established synthetic routes for 7-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine?
The synthesis typically involves oxidative cyclization of N-(2-pyridyl)amidines. Key oxidizers include NaOCl, Pb(OAc)₄, MnO₂, or environmentally friendly alternatives like PIFA (PhI(OCOCF₃)₂) and I₂/KI . For functionalization at the 3-position, reactions with difluoromethylating agents (e.g., ClCF₂H or BrCF₂H) under basic conditions are employed. Post-synthetic bromination at the 7-position may require electrophilic aromatic substitution using Br₂ or N-bromosuccinimide (NBS) in a controlled environment .
Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regiochemistry. For example, the difluoromethyl group (-CF₂H) shows distinct splitting patterns (e.g., triplet of triplets) in ¹H NMR .
- HRMS : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic signature) .
- X-ray Crystallography : Resolves ambiguities in fused-ring systems, such as distinguishing [4,3-a] from [1,5-a] isomers .
Q. What are the key reactivity patterns of the triazolopyridine core?
The triazole ring undergoes electrophilic substitution at electron-rich positions, while the pyridine moiety participates in nucleophilic aromatic substitution. For example:
- Sulfonylation : Reacts with sulfonyl chlorides (e.g., piperidin-1-ylsulfonyl chloride) to yield derivatives with enhanced biological activity .
- Phosphorylation : Chloroethynylphosphonates form phosphonated derivatives under mild conditions (K₂CO₃, CH₃CN, rt) .
Advanced Research Questions
Q. How do structural modifications influence herbicidal and antimalarial activity?
- Herbicidal Activity : Substitution at the 3-position with hydrophobic groups (e.g., 4-propylphenyl) enhances activity against dicotyledonous weeds. A 3D-QSAR study revealed that electron-withdrawing groups at the 8-position improve binding to weed-specific enzymes .
- Antimalarial Potential : Sulfonamide derivatives (e.g., 8-(piperidin-1-ylsulfonyl)-triazolo[4,3-a]pyridines) exhibit IC₅₀ values <1 μM against Plasmodium falciparum. The sulfonyl group’s electron-withdrawing effect enhances membrane permeability .
Q. What computational methods predict binding interactions with biological targets?
- Molecular Docking : The compound’s [1,2,4]triazolo[4,3-a]pyridine scaffold forms H-bonds with residues like Arg121 in RBP4 (retinol-binding protein 4), as shown in minimized conformations using PDB 3FMZ .
- 3D-QSAR : Comparative molecular field analysis (CoMFA) identifies steric and electrostatic hotspots. For herbicidal derivatives, a 2.5 Å steric bulk at the 3-position correlates with activity against Echinochloa crusgalli .
Q. How are in vitro assays designed to evaluate biological efficacy?
- Anticonvulsant Testing : Maximal electroshock (MES) and pentylenetetrazole (PTZ) models assess seizure inhibition. Weak activity (20–40%) was observed for thieno-triazolo derivatives, suggesting limited CNS penetration .
- Antimalarial Assays : Plasmodium lactate dehydrogenase (pLDH) inhibition assays in erythrocyte cultures measure growth inhibition at varying dosages (e.g., 0.1–10 μM) .
Q. How do researchers address contradictions in synthetic or analytical data?
- Isomer Formation : During phosphorylation, [1,2,4]triazolo[4,3-a]pyridines may rearrange to [1,2,4]triazolo[1,5-a]pyridines under thermal stress. Boiling reaction mixtures promotes complete isomerization, resolved via ³¹P NMR (δ = 18–22 ppm) .
- Regiochemical Ambiguities : X-ray crystallography distinguishes between 6- and 7-bromo isomers, critical for interpreting bioactivity data .
Methodological Best Practices
- Synthetic Optimization : Use PIFA over toxic oxidizers (e.g., Pb(OAc)₄) for greener cyclization .
- Data Validation : Cross-reference HRMS with isotopic simulations (e.g., m/z 198.02 for C₆H₄BrN₃) to confirm purity .
- Biological Testing : Include positive controls (e.g., chloroquine for antimalarial assays) and validate dose-response curves via nonlinear regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
